molecular formula C16H21IO3 B1327870 Ethyl 8-(2-iodophenyl)-8-oxooctanoate CAS No. 898777-21-4

Ethyl 8-(2-iodophenyl)-8-oxooctanoate

Cat. No.: B1327870
CAS No.: 898777-21-4
M. Wt: 388.24 g/mol
InChI Key: JNVASPNEMFBGMC-UHFFFAOYSA-N
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Description

Ethyl 8-(2-iodophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an iodophenyl group, and an oxooctanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-(2-iodophenyl)-8-oxooctanoate typically involves the esterification of 8-(2-iodophenyl)-8-oxooctanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can streamline the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(2-iodophenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the iodophenyl group to a phenyl group.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 8-(2-iodophenyl)-8-oxooctanoic acid.

    Reduction: Formation of 8-(2-iodophenyl)-8-hydroxyoctanoate or 8-(2-phenyl)-8-oxooctanoate.

    Substitution: Formation of 8-(2-azidophenyl)-8-oxooctanoate or 8-(2-cyanophenyl)-8-oxooctanoate.

Scientific Research Applications

Ethyl 8-(2-iodophenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 8-(2-iodophenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to proteins or enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-(2-bromophenyl)-8-oxooctanoate
  • Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
  • Ethyl 8-(2-fluorophenyl)-8-oxooctanoate

Uniqueness

Ethyl 8-(2-iodophenyl)-8-oxooctanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

ethyl 8-(2-iodophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21IO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVASPNEMFBGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645710
Record name Ethyl 8-(2-iodophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-21-4
Record name Ethyl 2-iodo-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(2-iodophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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